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Cat. No.: B083115 Get Quote

Application Notes and Protocols for the
Synthesis of Mirabegron
For Researchers, Scientists, and Drug Development Professionals

Abstract
Mirabegron (marketed as Myrbetriq® or Betmiga®) is a potent and selective β3-adrenergic

receptor agonist used for the treatment of overactive bladder (OAB).[1] Its mechanism of action

involves the relaxation of the detrusor muscle in the bladder during the urine storage phase,

leading to an increase in bladder capacity.[2][3][4][5] This document provides detailed

application notes and protocols for the synthesis of Mirabegron, utilizing 2-(4-
aminophenyl)ethylamine as a key precursor. The synthesis involves the preparation of the

key intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, followed by its

coupling with a thiazole derivative to yield Mirabegron.

Introduction
The synthesis of Mirabegron can be achieved through various routes. A common strategy

involves the preparation of the chiral intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-

phenylethanol from 2-(4-nitrophenyl)ethylamine, which is subsequently reduced to the

corresponding aniline. This aniline derivative is then coupled with (2-amino-1,3-thiazol-4-
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yl)acetic acid or its activated form to furnish Mirabegron. This document outlines a

representative synthetic approach with detailed protocols and quantitative data.

Data Presentation
Table 1: Synthesis of Mirabegron Intermediates and
Final Product
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Step Reaction
Key
Reagents

Product Yield (%) Purity (%)
Referenc
e

1
Reductive

Amination

2-(4-

Nitrophenyl

)ethylamin

e

hydrochlori

de, (R)-

Mandelic

acid, EDC,

HOBt,

Borane-

tetrahydrof

uran

complex

(R)-2-[[2'-

(4-

nitrophenyl

)ethyl]amin

o]-1-

phenyletha

nol

Not

Isolated

Not

Applicable
[1]

2
Nitro

Reduction

(R)-2-[[2'-

(4-

nitrophenyl

)ethyl]amin

o]-1-

phenyletha

nol,

Palladium

on carbon,

Hydrogen

(R)-2-[[2-

(4-

aminophen

yl)ethyl]ami

no]-1-

phenyletha

nol

~86%

(from

mandelic

acid)

>99% [1]

3 Amide

Coupling

(R)-2-[[2-

(4-

aminophen

yl)ethyl]ami

no]-1-

phenyletha

nol

hydrochlori

de, (2-

amino-1,3-

thiazol-4-

Mirabegron 84.5% 99.80% [5]
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yl)acetic

acid,

EDC·HCl

3a

Alternative

Amide

Coupling
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aminophen

yl)ethyl]ami

no}-1-
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nol, (2-

amino-1,3-

thiazol-4-

yl)acetyl

chloride,

Potassium

carbonate

Mirabegron 70%
Not

Specified
[6][7]

Experimental Protocols
Step 1 & 2: Synthesis of (R)-2-[[2-(4-
aminophenyl)ethyl]amino]-1-phenylethanol
This procedure combines the reductive amination of 2-(4-nitrophenyl)ethylamine with (R)-

mandelic acid and subsequent reduction of the nitro group.

Materials:

(R)-Mandelic acid

4-Nitrophenylethylamine hydrochloride

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

Triethylamine
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Borane-tetrahydrofuran complex (BH3-THF)

Palladium on carbon (10 wt. % Pd/C)

Methanol

Tetrahydrofuran (THF)

Procedure:

Amide Formation: To a solution of (R)-mandelic acid in THF, add EDC and HOBt at room

temperature. Stir the mixture for 30 minutes. Add 4-nitrophenylethylamine hydrochloride and

triethylamine to the reaction mixture. Continue stirring at room temperature for 12-16 hours.

Work-up and Amide Reduction: Upon reaction completion (monitored by TLC or LC-MS), the

reaction mixture is worked up to isolate the intermediate amide, (R)-2-hydroxy-N-[2-(4-

nitrophenyl)ethyl]-2-phenylacetamide. This crude amide is then dissolved in THF. To this

solution, add borane-tetrahydrofuran complex dropwise at 0 °C. After the addition, the

reaction mixture is heated to reflux for 3-6 hours.

Nitro Reduction: After the amide reduction is complete, the reaction is cooled, and the

excess borane is quenched. The solvent is removed under reduced pressure. The residue is

dissolved in methanol, and 10% Pd/C is added. The mixture is then subjected to

hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the nitro group is

completely reduced.

Purification: The catalyst is removed by filtration through Celite, and the filtrate is

concentrated under reduced pressure to yield the crude product, (R)-2-((4-

aminophenylethyl)amino)-1-phenylethanol. This can be purified by column chromatography

or crystallization.[1]

Step 3: Synthesis of Mirabegron via Amide Coupling
Materials:

(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride

2-Aminothiazole-4-yl-acetic acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

Concentrated Hydrochloric Acid

Water

n-Butanol

Toluene

Aqueous Ammonia

Procedure:

To a mixture of (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol hydrochloride (100 g)

and 2-aminothiazole-4-yl-acetic acid (55.10 g) in water (1500 mL), add concentrated

hydrochloric acid (35.61 g).[5]

Add EDC·HCl (72.01 g) to the mixture at 28°C (±2) and stir for 1 hour.[5]

Add an additional portion of EDC·HCl (7.2 g) and continue stirring for 2 hours.[5]

Wash the reaction mixture with a mixture of ethyl acetate (400 mL) and n-butanol (100 mL).

[5]

To the aqueous layer, add n-butanol (1000 mL) followed by an aqueous solution of ammonia

(20%, 80 mL).[5]

Separate the organic layer and wash it successively with 5% aqueous ammonia (1000 mL)

and then with water.[5]

Partially concentrate the organic layer under vacuum and raise the temperature to 68°C (±2).

[5]

Add toluene (1400 mL) and gradually cool the solution to room temperature.[5]

Filter the resulting solid, wash with toluene, and dry under vacuum at 48°C (±2) to obtain

Mirabegron.[5]
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Mandatory Visualization
Mirabegron Synthesis Workflow
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Intermediate Synthesis

Final Product Synthesis

2-(4-Nitrophenyl)ethylamine

Amide Formation
(EDC, HOBt)

R-Mandelic_acid

(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Amide Reduction
(BH3-THF)

(R)-2-[[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol

Nitro Reduction
(Pd/C, H2)

(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

Amide Coupling
(EDC.HCl)

(2-amino-1,3-thiazol-4-yl)acetic acid

Mirabegron
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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